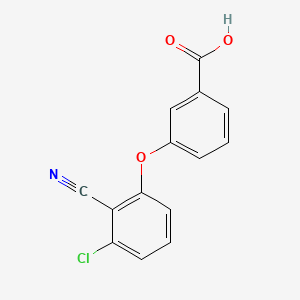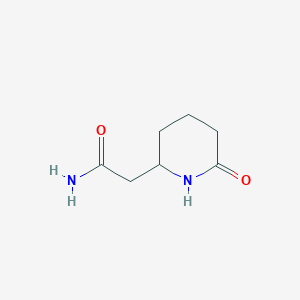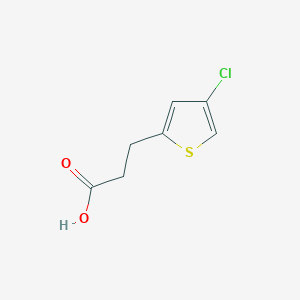
3-(4-Chlorothiophen-2-yl)propanoic acid
Vue d'ensemble
Description
3-(4-Chlorothiophen-2-yl)propanoic acid , also known by its IUPAC name 3-(4-chloro-2-thienyl)propanoic acid , is a chemical compound with the molecular formula C₇H₇ClO₂S . It falls under the category of organic acids and contains a chlorothiophene ring. The compound’s structure consists of a propanoic acid group attached to a thiophene ring substituted with a chlorine atom at the 4-position.
Synthesis Analysis
The synthesis of 3-(4-Chlorothiophen-2-yl)propanoic acid involves several methods, including thienylation of propanoic acid derivatives or direct chlorination of thiophene followed by carboxylation. Researchers have explored various synthetic routes to obtain this compound, aiming for high yields and purity.
Molecular Structure Analysis
The molecular structure of 3-(4-Chlorothiophen-2-yl)propanoic acid reveals its key features:
- A central propanoic acid moiety (CH₃CH₂COOH)
- A thiophene ring (C₄H₃S) with a chlorine atom (Cl) at the 4-position
Chemical Reactions Analysis
The compound can participate in several chemical reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Amidation : Reacting with amines to form amides.
- Acid-Base Reactions : Interacting with bases to form salts.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (exact value varies).
- Solubility : It is soluble in organic solvents like acetone, methanol, and dichloromethane.
- Color : The compound may appear as a white to off-white powder.
Applications De Recherche Scientifique
Pharmacological Review of Chlorogenic Acid
- Chlorogenic Acid (CGA) , an abundant isomer found in green coffee extracts and tea, demonstrates a variety of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA has been found to modulate lipid and glucose metabolism, suggesting potential benefits in treating metabolic disorders like diabetes and obesity (Naveed et al., 2018).
Environmental and Toxicological Studies on Phenoxy Herbicides
- A review of 2,4-D and other phenoxy herbicides focuses on their sorption to soil and organic matter, highlighting environmental behavior and the significance of soil organic matter and iron oxides as relevant sorbents for these compounds (Werner et al., 2012).
Comprehensive Reviews on Chlorogenic Acid
- Chlorogenic Acid's Role as a nutraceutical and food additive is discussed, showcasing its health-promoting properties and antimicrobial activities that benefit the food industry. This dual role underscores its potential for dietary supplements and functional foods development (Santana-Gálvez et al., 2017).
Fatty Acid Esters of 3-Monochloropropanediol
- A review on 3-MCPD esters , toxicants found in food categories, discusses their potential nephrotoxicity and testicular toxicity. The presence of 3-MCPD esters in human foods has raised food safety concerns, emphasizing the need for further understanding and management of these compounds (Gao et al., 2019).
Safety And Hazards
- Warning : The compound poses risks to health (H315, H319, H335).
- Precautions : Handle with care, avoid inhalation, and use appropriate protective equipment.
- Storage : Store at room temperature (RT).
Orientations Futures
Future research could explore:
- Biological Activity : Investigate its potential as a drug candidate.
- Derivatives : Synthesize derivatives for enhanced properties.
- Environmental Impact : Assess its environmental fate and toxicity.
Propriétés
IUPAC Name |
3-(4-chlorothiophen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGRDDNHSGUWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorothiophen-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



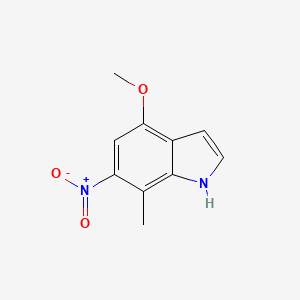
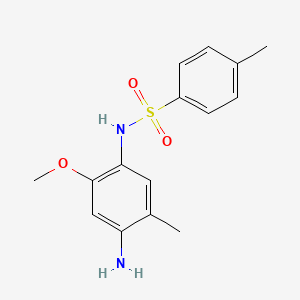
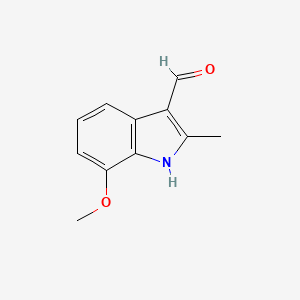
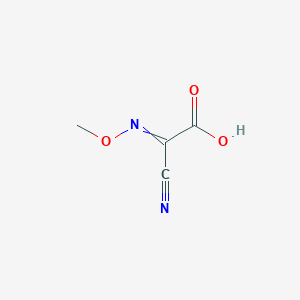
![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)
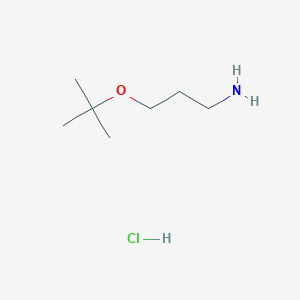
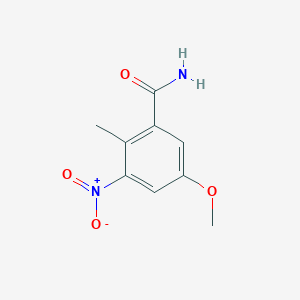
![2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1423421.png)
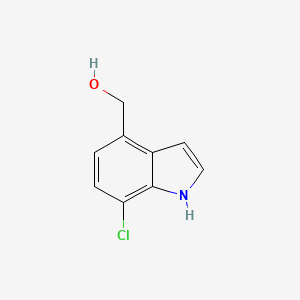
![3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423423.png)
![5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423424.png)
![[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B1423428.png)
